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molecular formula C4H3Cl3O2 B8397514 1,2,2-Trichlorocyclopropane carboxylic acid

1,2,2-Trichlorocyclopropane carboxylic acid

Cat. No. B8397514
M. Wt: 189.42 g/mol
InChI Key: SXLSZISZLQKXNS-UHFFFAOYSA-N
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Patent
US04704156

Procedure details

Thionyl chloride (50 ml) was added to a solution of 1,2,2-trichlorocyclopropane carboxylic acid (47.4 grams) in 300 ml of benzene. The reaction mixture was heated to reflux temperature and stirred for approximately 20 hours. The solvents were evaporated in vacuo to provide the intermediate acid chloride derivative, 1,2,2-trichlorocyclopropane carboxylic acid chloride (43.8 grams).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1([C:11]([OH:13])=O)[CH2:8][C:7]1([Cl:10])[Cl:9]>C1C=CC=CC=1>[Cl:5][C:6]1([C:11]([Cl:3])=[O:13])[CH2:8][C:7]1([Cl:10])[Cl:9]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
47.4 g
Type
reactant
Smiles
ClC1(C(C1)(Cl)Cl)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for approximately 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1(C(C1)(Cl)Cl)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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